Cas no 84478-72-8 (5-Amino-2-chloro-4-fluorophenol)

5-Amino-2-chloro-4-fluorophenol structure
84478-72-8 structure
Nombre del producto:5-Amino-2-chloro-4-fluorophenol
Número CAS:84478-72-8
MF:C6H5ClFNO
Megavatios:161.561403989792
MDL:MFCD00055622
CID:726419
PubChem ID:158654

5-Amino-2-chloro-4-fluorophenol Propiedades químicas y físicas

Nombre e identificación

    • 5-amino-2-chloro-4-fluoro-phenol
    • 5-Amino-2-chloro-4-fluorophenol
    • Phenol,5-amino-2-chloro-4-fluoro-
    • 2-Chloro-4-fluoro-5-aminophenol
    • 2-Fluoro-4-chloro-5-hydroxyaniline
    • 4-Chloro-2-fluoro-5-hydroxyaniline
    • 5-amino-2-chloro-4-fluorobenzenol
    • Phenol, 5-amino-2-chloro-4-fluoro-
    • 5-amino-2-chloro-4-fiuorophenol
    • 2-Chloro-4-fluoro-5-amino phenol
    • PubChem4516
    • Oprea1_398840
    • 3-amino-6-chloro-4-fluorophenol
    • AFZLCOLNTRPSIF-UHFFFAOYSA-N
    • WT126
    • 4chloro-2-flu
    • 5-Amino-2-chloro-4-fluorophenol (ACI)
    • AKOS005069503
    • CS-0097738
    • Z1201618417
    • 5-azanyl-2-chloranyl-4-fluoranyl-phenol
    • DTXSID90233461
    • 4-chloro-2-fluoro-5-hydroxy-aniline
    • 11L-354S
    • J-516681
    • EN300-7035622
    • A840804
    • SCHEMBL826422
    • MFCD00055622
    • 2-Chloro-4-fluoro-5-aminophenol; 2-Fluoro-4-chloro-5-hydroxyaniline; 4-Chloro-2-fluoro-5-hydroxyaniline;
    • SY008758
    • 84478-72-8
    • SB76049
    • 4chloro-2-fluoro-5-hydroxy-aniline
    • MDL: MFCD00055622
    • Renchi: 1S/C6H5ClFNO/c7-3-1-4(8)5(9)2-6(3)10/h1-2,10H,9H2
    • Clave inchi: AFZLCOLNTRPSIF-UHFFFAOYSA-N
    • Sonrisas: FC1C(N)=CC(O)=C(Cl)C=1

Atributos calculados

  • Calidad precisa: 161.00400
  • Masa isotópica única: 161.0043696g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 10
  • Cuenta de enlace giratorio: 0
  • Complejidad: 124
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 46.2
  • Xlogp3: 1.6

Propiedades experimentales

  • Denso: 1.519
  • Punto de fusión: 145-146 ºC
  • Punto de ebullición: 272 ºC
  • Punto de inflamación: 118 ºC
  • PSA: 46.25000
  • Logp: 2.34810

5-Amino-2-chloro-4-fluorophenol Información de Seguridad

  • Nivel de peligro:IRRITANT

5-Amino-2-chloro-4-fluorophenol Datos Aduaneros

  • Código HS:2922299090
  • Datos Aduaneros:

    China Customs Code:

    2922299090

    Overview:

    2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

5-Amino-2-chloro-4-fluorophenol PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1168378-250mg
5-Amino-2-chloro-4-fluorophenol
84478-72-8 98%
250mg
¥37.00 2024-07-28
Key Organics Ltd
11L-354S-10MG
5-amino-2-chloro-4-fluorobenzenol
84478-72-8 >97%
10mg
£63.00 2025-02-08
Key Organics Ltd
11L-354S-0.5G
5-amino-2-chloro-4-fluorobenzenol
84478-72-8 >97%
0.5g
£55.00 2023-09-08
Enamine
EN300-7035622-0.5g
5-amino-2-chloro-4-fluorophenol
84478-72-8 95.0%
0.5g
$19.0 2025-03-12
eNovation Chemicals LLC
Y1103080-5g
5-Amino-2-chloro-4-fluorophenol
84478-72-8 95%
5g
$340 2024-07-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
042993-25g
5-Amino-2-chloro-4-fluorophenol
84478-72-8 97%
25g
11671.0CNY 2021-07-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-DS551-200mg
5-Amino-2-chloro-4-fluorophenol
84478-72-8 97%
200mg
57.0CNY 2021-07-13
Fluorochem
010724-5g
5-Amino-2-chloro-4-fluorophenol
84478-72-8 97%
5g
£170.00 2022-03-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-DS551-1g
5-Amino-2-chloro-4-fluorophenol
84478-72-8 97%
1g
212.0CNY 2021-07-13
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-DS551-5g
5-Amino-2-chloro-4-fluorophenol
84478-72-8 97%
5g
744.0CNY 2021-07-13

5-Amino-2-chloro-4-fluorophenol Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  10 min, 20 - 40 °C; 1.5 h, 30 - 40 °C
2.1 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Palladium Solvents: Methanol ;  4 h, 0.1 MPa, 15 - 25 °C
Referencia
Development of a Scalable Synthesis of a Vascular Endothelial Growth Factor Receptor-2 Kinase Inhibitor: Efficient Construction of a 6-Etherified [1,2,4]Triazolo[1,5-a]pyridine-2-amine Core
Ishimoto, Kazuhisa; et al, Organic Process Research & Development, 2014, 18(1), 122-134

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Sulfuric acid ,  Nitric acid
2.1 -
3.1 -
Referencia
Tetrahydrophthalimides, and their use
, European Patent Organization, , ,

Métodos de producción 3

Condiciones de reacción
Referencia
Tetrahydrophthalimides, and their use
, European Patent Organization, , ,

Métodos de producción 4

Condiciones de reacción
Referencia
Tetrahydrophthalimides, and their use
, European Patent Organization, , ,

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Palladium Solvents: Methanol ;  4 h, 0.1 MPa, 15 - 25 °C
Referencia
Development of a Scalable Synthesis of a Vascular Endothelial Growth Factor Receptor-2 Kinase Inhibitor: Efficient Construction of a 6-Etherified [1,2,4]Triazolo[1,5-a]pyridine-2-amine Core
Ishimoto, Kazuhisa; et al, Organic Process Research & Development, 2014, 18(1), 122-134

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Sodium carbonate Solvents: Water ;  rt → 45 °C; 1 h, 45 °C; 45 °C → 10 °C
1.2 10 - 25 °C
2.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  rt → 5 °C; < 15 °C; 1 h, 0 - 10 °C
2.2 Solvents: Water ;  < 25 °C; 1 h, 0 - 10 °C
3.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  10 min, 20 - 40 °C; 1.5 h, 30 - 40 °C
4.1 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Palladium Solvents: Methanol ;  4 h, 0.1 MPa, 15 - 25 °C
Referencia
Development of a Scalable Synthesis of a Vascular Endothelial Growth Factor Receptor-2 Kinase Inhibitor: Efficient Construction of a 6-Etherified [1,2,4]Triazolo[1,5-a]pyridine-2-amine Core
Ishimoto, Kazuhisa; et al, Organic Process Research & Development, 2014, 18(1), 122-134

Métodos de producción 7

Condiciones de reacción
Referencia
Tetrahydrophthalimides, and their use
, European Patent Organization, , ,

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  rt → 5 °C; < 15 °C; 1 h, 0 - 10 °C
1.2 Solvents: Water ;  < 25 °C; 1 h, 0 - 10 °C
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  10 min, 20 - 40 °C; 1.5 h, 30 - 40 °C
3.1 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Palladium Solvents: Methanol ;  4 h, 0.1 MPa, 15 - 25 °C
Referencia
Development of a Scalable Synthesis of a Vascular Endothelial Growth Factor Receptor-2 Kinase Inhibitor: Efficient Construction of a 6-Etherified [1,2,4]Triazolo[1,5-a]pyridine-2-amine Core
Ishimoto, Kazuhisa; et al, Organic Process Research & Development, 2014, 18(1), 122-134

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Toluene ,  Water
Referencia
Preparation of 5-amino-2-chloro-4-fluorophenol
, Japan, , ,

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Sulfuric acid ,  Nitric acid
2.1 -
3.1 -
Referencia
Tetrahydrophthalimide compounds and their use
, European Patent Organization, , ,

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water
2.1 Reagents: Sulfuric acid ,  Nitric acid
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Toluene
4.1 Reagents: Potassium hydroxide Solvents: Toluene ,  Water
Referencia
Preparation of 5-amino-2-chloro-4-fluorophenol
, Japan, , ,

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Ammonium chloride Solvents: Ethanol ,  Water ;  rt → 60 °C
1.2 Reagents: Iron ;  2.5 h, 65 - 75 °C
Referencia
Synthesis and herbicidal activity of N-(4-chloro-2-fluoro-5-substituted phenyl)isoindole-1,3-dione derivatives
Zhang, Hao; et al, Youji Huaxue, 2015, 35(1), 159-166

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Toluene
2.1 Reagents: Potassium hydroxide Solvents: Toluene ,  Water
Referencia
Preparation of 5-amino-2-chloro-4-fluorophenol
, Japan, , ,

Métodos de producción 14

Condiciones de reacción
Referencia
Tetrahydrophthalimide compounds and their use
, European Patent Organization, , ,

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Sulfuric acid ,  Nitric acid
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Toluene
3.1 Reagents: Potassium hydroxide Solvents: Toluene ,  Water
Referencia
Preparation of 5-amino-2-chloro-4-fluorophenol
, Japan, , ,

5-Amino-2-chloro-4-fluorophenol Raw materials

5-Amino-2-chloro-4-fluorophenol Preparation Products

5-Amino-2-chloro-4-fluorophenol Literatura relevante

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Amadis Chemical Company Limited
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